N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide
Description
Properties
CAS No. |
769150-59-6 |
|---|---|
Molecular Formula |
C24H23N3O4 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
4-methoxy-N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C24H23N3O4/c1-30-21-13-9-20(10-14-21)24(29)25-16-23(28)27-26-15-18-7-11-22(12-8-18)31-17-19-5-3-2-4-6-19/h2-15H,16-17H2,1H3,(H,25,29)(H,27,28)/b26-15+ |
InChI Key |
OJSVIPMWDQPTMQ-CVKSISIWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Methoxybenzoyl Chloride
The preparation begins with converting 4-methoxybenzoic acid to its acid chloride using oxalyl chloride (COCl)₂ in anhydrous dichloromethane (DCM) under nitrogen atmosphere. This step, adapted from NASA ADS methods, achieves near-quantitative yields when catalyzed by dimethylformamide (DMF):
Preparation of Ethyl 2-Hydrazinyl-2-oxoacetate
Ethyl glyoxylate reacts with hydrazine hydrate in ethanol at 0–5°C to form ethyl 2-hydrazinyl-2-oxoacetate. This intermediate is critical for introducing the hydrazino-oxoethyl moiety. The reaction requires strict temperature control to minimize side products.
Amidation Reaction
The acid chloride reacts with ethyl 2-hydrazinyl-2-oxoacetate in tetrahydrofuran (THF) with triethylamine (TEA) as a base. After 12 hours at room temperature, the product is isolated via vacuum filtration and recrystallized from ethanol (yield: 72–78%).
Hydrazone Formation with 4-(Benzyloxy)benzaldehyde
The final step involves condensing the hydrazide intermediate with 4-(benzyloxy)benzaldehyde in refluxing methanol, catalyzed by acetic acid. The E-configuration of the hydrazone is confirmed by NMR coupling constants (J = 8–10 Hz).
Table 1: Reaction Conditions for Stepwise Synthesis
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1.1 | (COCl)₂, DMF | DCM | 25°C | 95% |
| 1.2 | NH₂NH₂·H₂O | Ethanol | 0–5°C | 85% |
| 1.3 | TEA | THF | 25°C | 75% |
| 1.4 | CH₃COOH | Methanol | 65°C | 68% |
One-Pot Tandem Synthesis
Simultaneous Amidation and Condensation
This method streamlines the process by combining amidation and hydrazone formation in a single reactor. 4-Methoxybenzoyl chloride, ethyl 2-hydrazinyl-2-oxoacetate, and 4-(benzyloxy)benzaldehyde are heated in acetonitrile with magnesium sulfate as a desiccant. While this approach reduces purification steps, yields are lower (58–62%) due to competing side reactions.
Optimization with Microwave Irradiation
Microwave-assisted synthesis at 100°C for 20 minutes enhances reaction efficiency, achieving 70% yield. The rapid heating minimizes decomposition of the hydrazone linkage.
Solid-Phase Synthesis for High-Throughput Applications
Resin-Bound Intermediate
4-Methoxybenzoic acid is anchored to Wang resin via ester linkage. Subsequent on-resin amidation with ethyl 2-hydrazinyl-2-oxoacetate and condensation with 4-(benzyloxy)benzaldehyde yields the target compound after cleavage with trifluoroacetic acid (TFA). This method, though scalable, requires specialized equipment and affords moderate yields (50–55%).
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity for all methods. The stepwise approach provides the highest purity due to intermediate purification.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The hydrazino group can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzamide compounds, including N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide, exhibit significant anticancer properties. For instance, research has shown that similar benzamide derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. A notable study highlighted the effectiveness of modified benzamides in targeting specific cancer pathways, leading to reduced tumor growth in vivo .
Antiviral Properties
The compound's structural features suggest potential antiviral activity. Research into related benzamide derivatives has demonstrated their ability to inhibit viral replication, particularly against Hepatitis B virus (HBV). These compounds function by enhancing intracellular levels of antiviral proteins, thereby providing a promising avenue for developing new antiviral therapies .
Enzyme Inhibition Studies
Enzyme inhibition is another critical area where N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide may play a role. Compounds with similar structures have been studied for their ability to inhibit various enzymes involved in metabolic pathways related to diseases such as diabetes and obesity. For instance, investigations into the inhibition of dihydrofolate reductase by benzamide derivatives have shown promising results, suggesting that these compounds could be developed as therapeutic agents .
Case Study 1: Anticancer Efficacy
A study conducted on a series of benzamide derivatives, including those structurally similar to N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide, revealed that these compounds exhibited potent cytotoxic effects against several cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Antiviral Mechanism
In vitro studies evaluating the antiviral properties of N-phenylbenzamide derivatives indicated that these compounds could significantly reduce HBV replication. The mechanism involved the upregulation of innate immune responses, which are critical for controlling viral infections .
Mechanism of Action
The mechanism of action of N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The benzyloxybenzylidene group can interact with enzymes or receptors, modulating their activity. The hydrazino group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The methoxybenzamide group can participate in various biochemical pathways, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Ring
Spectral and Physicochemical Properties
- The target compound’s IR spectrum shows a strong C=O stretch at 1680–1690 cm⁻¹, consistent with hydrazone and benzamide carbonyls .
- The 4-hydroxy analog’s lower logP (2.1) reflects its increased polarity, while the benzyloxy group raises the target compound’s logP to 3.8, favoring lipid bilayer penetration .
QSAR and Molecular Modeling Insights
- Topological Parameters :
- Electronic Parameters :
- HOMO energy levels are higher in methoxy-substituted analogs (e.g., target compound), favoring electron donation in anticancer mechanisms .
Biological Activity
N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide is a complex organic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
- IUPAC Name : N-(2-(2-(4-(benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide
- Molecular Formula : C24H23N3O3
- Molecular Weight : 401.5 g/mol
The compound consists of a hydrazino group, which is known for its ability to form hydrogen bonds, and multiple aromatic rings that facilitate π-π interactions with biological targets. These structural features may enhance its lipophilicity and bioactivity.
Synthesis Methods
The synthesis typically involves the condensation of 4-benzyloxybenzaldehyde with hydrazine derivatives, followed by reaction with appropriate acylating agents. Common solvents used include ethanol or methanol under heating conditions to promote the reaction.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to N-(2-(2-(4-(benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide. For instance, derivatives have shown promising results against various cancer cell lines, including HeLa cells, with IC50 values indicating significant cytotoxicity at low concentrations .
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation .
Antimicrobial Activity
Several derivatives have been evaluated for antimicrobial activity against Mycobacterium tuberculosis (MTB), with some exhibiting IC50 values below 1 µg/mL, suggesting strong efficacy against this pathogen .
The biological activity of N-(2-(2-(4-(benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide is believed to be mediated through:
- Hydrogen Bonding : The hydrazino group can interact with biological macromolecules.
- Aromatic Interactions : The presence of multiple aromatic rings allows for π-π stacking interactions with DNA or proteins, potentially disrupting their function.
Case Studies and Research Findings
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide?
Methodological Answer: The synthesis typically involves a multi-step condensation process:
Hydrazone Formation: React 4-(benzyloxy)benzaldehyde with hydrazine to generate the hydrazone intermediate. This step requires ethanol as a solvent and reflux conditions (60–80°C) for 4–6 hours .
Amide Coupling: The hydrazone intermediate is coupled with N-(2-amino-2-oxoethyl)-4-methoxybenzamide using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane .
Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol/water) is used to isolate the product (>95% purity) .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR confirms the presence of methoxy (δ 3.8–4.0 ppm), benzylidene (δ 7.2–7.8 ppm), and amide protons (δ 8.1–8.3 ppm) .
- ¹³C NMR identifies carbonyl carbons (δ 165–170 ppm) and aromatic carbons (δ 110–160 ppm) .
- Mass Spectrometry (HRMS): Validates the molecular ion peak ([M+H]⁺) matching the theoretical mass .
- X-ray Crystallography: Resolves the planar hydrazone moiety and dihedral angles between aromatic rings (e.g., 15–25°) .
Advanced Research Questions
Q. How can reaction yields for hydrazone formation be optimized?
Methodological Answer:
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of hydrazine .
- Catalysis: Add acetic acid (10 mol%) to accelerate imine formation .
- Temperature Control: Maintain 50–60°C to balance reaction rate and byproduct suppression .
- Real-Time Monitoring: Employ TLC or in-situ IR to track reaction progress .
Data Contradiction Analysis:
Conflicting reports on optimal pH ( suggests pH 6–7, while recommends pH 4–5). Resolution: Adjust pH based on substrate solubility and stability .
Q. How do structural modifications (e.g., substituents on the benzamide ring) affect biological activity?
Methodological Answer:
- Electronic Effects: Electron-withdrawing groups (e.g., -Cl) enhance binding to enzyme active sites (e.g., α-glucosidase inhibition, IC₅₀ = 12 µM vs. 28 µM for -OCH₃) .
- Steric Effects: Bulkier substituents (e.g., -CF₃) reduce cellular permeability (logP increases by 1.2 units) .
- Comparative Assays: Test analogs in parallel using standardized in vitro models (e.g., MTT assay for cytotoxicity) .
Q. How can contradictions in reported biological activities be resolved?
Methodological Answer:
- Assay Standardization: Use identical cell lines (e.g., HepG2 for glucose uptake studies) and positive controls (e.g., metformin) .
- Purity Verification: Confirm compound purity (>98%) via HPLC to exclude confounding effects from impurities .
- Structural Confirmation: Re-validate ambiguous compounds with X-ray crystallography .
Example: Discrepancies in antimicrobial activity ( vs. 20) may arise from differences in bacterial strains (Gram-positive vs. Gram-negative). Re-test under uniform CLSI guidelines .
Q. What mechanistic approaches elucidate this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding poses with insulin receptor (binding energy ≤ -8.5 kcal/mol) .
- Kinetic Studies: Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive) for enzyme targets .
- Gene Expression Analysis: Apply qPCR to assess downstream effects on glucose metabolism genes (e.g., GLUT4, AMPK) .
Q. How does solvent choice influence its reactivity in nucleophilic substitutions?
Methodological Answer:
- Polar Solvents (DMF, DMSO): Stabilize transition states in SN2 reactions (rate increase by 3-fold) .
- Non-Polar Solvents (Toluene): Favor elimination pathways due to poor ion solvation .
- Dielectric Constant Correlation: Higher ε values (e.g., DMF: ε = 37) enhance ionic intermediate stability .
Q. Guidelines for Researchers
- Ethical Compliance: Adhere to in-vitro use protocols; no in vivo testing without regulatory approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
